alpha-Hydroxymetoprolol alpha-Hydroxymetoprolol α-hydroxy Metoprolol is an active metabolite of the β1-adrenergic receptor blocker metoprolol. It is formed via metabolism of metoprolol by the cytochrome P450 (CYP) isoform CYP2D6.
Alpha-Hydroxymetoprolol belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Alpha-Hydroxymetoprolol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Hydroxymetoprolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxymetoprolol is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 56392-16-6
VCID: VC20800055
InChI: InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

alpha-Hydroxymetoprolol

CAS No.: 56392-16-6

Cat. No.: VC20800055

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

alpha-Hydroxymetoprolol - 56392-16-6

Specification

Description α-hydroxy Metoprolol is an active metabolite of the β1-adrenergic receptor blocker metoprolol. It is formed via metabolism of metoprolol by the cytochrome P450 (CYP) isoform CYP2D6.
Alpha-Hydroxymetoprolol belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Alpha-Hydroxymetoprolol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Hydroxymetoprolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxymetoprolol is primarily located in the cytoplasm.
CAS No. 56392-16-6
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3
Standard InChI Key OFRYBPCSEMMZHR-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O

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